Palmitoleoyl Ethanolamide
Palmitoleoyl Ethanolamide
Palmitoleoyl ethanolamide is an N-acylethanolamine 16:1 that is the ethanolamide of palmitoleic acid. It has a role as an anti-inflammatory agent. It is an endocannabinoid and a N-acylethanolamine 16:1. It is functionally related to a palmitoleic acid.
Palmitoleoyl Ethanolamide is a natural product found in Saccharomyces cerevisiae with data available.
Palmitoleoyl Ethanolamide is a natural product found in Saccharomyces cerevisiae with data available.
Brand Name:
Vulcanchem
CAS No.:
94421-67-7
VCID:
VC21116136
InChI:
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h7-8,20H,2-6,9-17H2,1H3,(H,19,21)/b8-7-
SMILES:
CCCCCCC=CCCCCCCCC(=O)NCCO
Molecular Formula:
C18H35NO2
Molecular Weight:
297.5 g/mol
Palmitoleoyl Ethanolamide
CAS No.: 94421-67-7
Cat. No.: VC21116136
Molecular Formula: C18H35NO2
Molecular Weight: 297.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Palmitoleoyl ethanolamide is an N-acylethanolamine 16:1 that is the ethanolamide of palmitoleic acid. It has a role as an anti-inflammatory agent. It is an endocannabinoid and a N-acylethanolamine 16:1. It is functionally related to a palmitoleic acid. Palmitoleoyl Ethanolamide is a natural product found in Saccharomyces cerevisiae with data available. |
|---|---|
| CAS No. | 94421-67-7 |
| Molecular Formula | C18H35NO2 |
| Molecular Weight | 297.5 g/mol |
| IUPAC Name | (Z)-N-(2-hydroxyethyl)hexadec-9-enamide |
| Standard InChI | InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h7-8,20H,2-6,9-17H2,1H3,(H,19,21)/b8-7- |
| Standard InChI Key | WFRLANWAASSSFV-FPLPWBNLSA-N |
| Isomeric SMILES | CCCCCC/C=C\CCCCCCCC(=O)NCCO |
| SMILES | CCCCCCC=CCCCCCCCC(=O)NCCO |
| Canonical SMILES | CCCCCCC=CCCCCCCCC(=O)NCCO |
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